molecular formula C14H24N4O2 B2624292 1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA CAS No. 438481-17-5

1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA

Cat. No.: B2624292
CAS No.: 438481-17-5
M. Wt: 280.372
InChI Key: VRLHDMKTGPGXDW-UHFFFAOYSA-N
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Description

1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA is a compound that features an adamantane moiety, which is known for its unique three-dimensional structure and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA typically involves the reaction of adamantan-1-yl isocyanate with ethylurea. The adamantan-1-yl isocyanate can be prepared by the thermolysis of carbamothioates or by the phosgenation of 1-aminoadamantane hydrochloride . The reaction is usually carried out under reflux conditions in an appropriate solvent such as chloroform or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the adamantane moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of adamantan-1-yl carbamoyl derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The adamantane moiety enhances the compound’s binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Uniqueness: 1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA is unique due to its specific combination of the adamantane moiety with an ethylurea group. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific enzyme inhibition capabilities, which are not commonly found in other similar compounds.

Properties

IUPAC Name

1-(1-adamantyl)-3-(ethylcarbamoylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-2-15-12(19)17-18-13(20)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H2,15,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLHDMKTGPGXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NNC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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